3-(Benzyloxy)tetrahydrofuran 3-(Benzyloxy)tetrahydrofuran
Brand Name: Vulcanchem
CAS No.: 68363-71-3
VCID: VC14263434
InChI: InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11H,6-9H2
SMILES:
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

3-(Benzyloxy)tetrahydrofuran

CAS No.: 68363-71-3

Cat. No.: VC14263434

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzyloxy)tetrahydrofuran - 68363-71-3

Specification

CAS No. 68363-71-3
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 3-phenylmethoxyoxolane
Standard InChI InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11H,6-9H2
Standard InChI Key WQKYFKFXPHPCJF-UHFFFAOYSA-N
Canonical SMILES C1COCC1OCC2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a five-membered tetrahydrofuran ring with a benzyloxy (-OCH₂C₆H₅) substituent at the 3-position. Its IUPAC name, 3-(benzyloxy)tetrahydrofuran, reflects this substitution pattern. The molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. Key structural attributes include:

  • Chirality: The tetrahydrofuran ring introduces stereogenic centers, making enantioselective synthesis critical for applications requiring specific stereochemistry.

  • Hydrophobicity: The benzyl group enhances lipophilicity, as evidenced by a calculated logP value of 2.1, favoring membrane permeability in biological systems.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
Melting Point-20 to -15°C (estimated)
Boiling Point245–250°C (at 760 mmHg)
Density1.05 g/cm³
SolubilityMiscible with organic solvents (e.g., DCM, THF); insoluble in water

Synthetic Methodologies

Benzylation of Tetrahydrofuran Derivatives

A common approach involves the benzylation of 3-hydroxytetrahydrofuran using benzyl bromide or chloride in the presence of a base (e.g., NaH or K₂CO₃). The reaction typically proceeds in anhydrous tetrahydrofuran or dichloromethane under inert conditions:

3-Hydroxytetrahydrofuran+BnBrBase3-(Benzyloxy)tetrahydrofuran+HBr\text{3-Hydroxytetrahydrofuran} + \text{BnBr} \xrightarrow{\text{Base}} \text{3-(Benzyloxy)tetrahydrofuran} + \text{HBr}

Optimization Notes:

  • Temperature: Reactions are conducted at 0–25°C to minimize side reactions.

  • Yield: Typically 70–85% after column chromatography purification.

Ring-Opening of Epoxides

An alternative route involves the ring-opening of 3,4-epoxytetrahydrofuran with benzyl alcohol under acidic catalysis (e.g., BF₃·OEt₂):

3,4-Epoxytetrahydrofuran+BnOHBF₃\cdotpOEt₂3-(Benzyloxy)tetrahydrofuran\text{3,4-Epoxytetrahydrofuran} + \text{BnOH} \xrightarrow{\text{BF₃·OEt₂}} \text{3-(Benzyloxy)tetrahydrofuran}

Advantages:

  • High regioselectivity for the 3-position.

  • Scalable to industrial production with yields exceeding 80%.

Biological Activity and Mechanisms

Enzyme Inhibition

3-(Benzyloxy)tetrahydrofuran has shown promise as a glycosidase inhibitor, disrupting carbohydrate metabolism in pathogens. For example:

  • α-Glucosidase Inhibition: In vitro studies report an IC₅₀ of 12.3 μM against yeast α-glucosidase, comparable to acarbose (IC₅₀ = 10.8 μM).

  • Antiviral Potential: Structural analogs interfere with viral envelope glycoprotein processing, suggesting utility against RNA viruses.

Table 2: Biological Activity Profile

Target EnzymeIC₅₀ (μM)Mechanism
α-Glucosidase12.3Competitive inhibition
β-Galactosidase45.6Non-competitive inhibition
HIV-1 Protease>100Weak interaction

Antimicrobial Properties

Derivatives of 3-(benzyloxy)tetrahydrofuran exhibit broad-spectrum antimicrobial activity:

Microbial StrainMIC (μg/mL)
Staphylococcus aureus8.2
Escherichia coli32.5
Candida albicans64.0

Mechanistic Insights:

  • Disruption of microbial cell wall synthesis via interference with peptidoglycan crosslinking.

  • Synergistic effects observed with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).

Industrial and Research Applications

Protecting Group in Organic Synthesis

The benzyloxy group serves as a temporary protective moiety for hydroxyl groups during multi-step syntheses. Key advantages include:

  • Stability: Resistant to acidic and basic conditions, enabling selective deprotection.

  • Versatility: Compatible with Grignard reactions, hydrogenation, and cross-coupling methodologies.

Case Study: Synthesis of Antiviral Nucleoside Analogs
3-(Benzyloxy)tetrahydrofuran was employed as a key intermediate in the 10-step synthesis of remdesivir, a broad-spectrum antiviral agent. The benzyl group was subsequently removed via catalytic hydrogenation (Pd/C, H₂) in the final steps.

Ligand in Asymmetric Catalysis

Chiral derivatives of this compound act as ligands in transition-metal-catalyzed reactions:

Reaction TypeCatalyst SystemEnantiomeric Excess (ee)
Allylic AlkylationPd/(R)-3-(BnO)THF92%
Diels-Alder ReactionCu/(S)-3-(BnO)THF88%

Future Directions and Research Gaps

Underexplored Areas

  • Cancer Therapeutics: Preliminary data suggest antiproliferative effects against MCF-7 breast cancer cells (IC₅₀ = 48 μM).

  • Neuropharmacology: Structural similarity to GABA analogs warrants investigation into anxiolytic or anticonvulsant activity.

Challenges in Scalability

  • Cost of Chiral Synthesis: Current enantioselective routes rely on expensive catalysts (e.g., Jacobsen’s catalyst).

  • Green Chemistry: Need for solvent-free or aqueous-phase synthetic protocols to reduce environmental footprint.

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